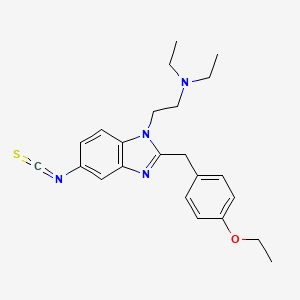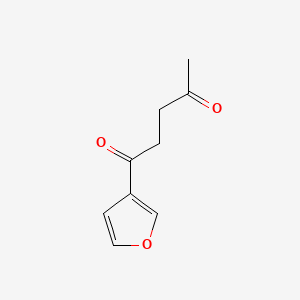
1-(Furan-3-yl)pentane-1,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Furan-3-yl)pentane-1,4-dione and related compounds often involves acid-catalyzed transformations and gold-catalyzed reactions. For instance, acid-catalyzed reactions with phenylglyoxal and pentanedione can yield tri- and tetra-substituted furans (Onitsuka, Nishino, & Kurosawa, 2000). Additionally, a gold-catalyzed synthesis has been reported to efficiently produce 1-(Furan-3-yl)-1,2-diones from readily available materials under mild conditions, highlighting the compound's accessibility for further research and application (Zhang, Wang, & Zhang, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(Furan-3-yl)pentane-1,4-dione, such as unsymmetrical Schiff bases derived from 3,4-diaminopyridine, has been elucidated using crystallographic methods. These studies reveal the importance of hydrogen bonding in stabilizing the molecular structure and highlight the compound's potential for forming complex structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Chemical Reactions and Properties
1-(Furan-3-yl)pentane-1,4-dione is involved in various chemical reactions, including thioacetalization and the formation of dithioacetals, showcasing its versatility in organic synthesis. These reactions can be conducted under solvent-free conditions, emphasizing the compound's adaptability and utility in green chemistry applications (Ouyang et al., 2006).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as Schiff bases, allow for a deeper understanding of the physical properties of 1-(Furan-3-yl)pentane-1,4-dione derivatives. These studies often involve detailed analysis of crystal and molecular structures, providing insights into the compound's physical behavior and stability (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Chemical Properties Analysis
Investigations into the chemical properties of 1-(Furan-3-yl)pentane-1,4-dione and its derivatives highlight the compound's reactivity and potential for forming a variety of functionalized molecules. These studies provide valuable information for the development of new synthetic routes and the exploration of the compound's applications in organic synthesis (Zhang Li-jian, 2006).
Aplicaciones Científicas De Investigación
Transformation into Polyfunctionalized Furans
1-(Furan-3-yl)pentane-1,4-dione is involved in the transformation into polyfunctionalized furans. Research has shown that phenylglyoxal reacts with 2,4-pentanedione in the presence of boron trifluoride, resulting in the formation of new crystalline tri- and tetra-substituted furans (Onitsuka, Nishino, & Kurosawa, 2000).
Thermal Decomposition Studies
In the field of chemical vapor deposition precursors, the thermal decomposition of related β-diketones has been studied. This research helps in understanding the behavior of such compounds under high temperatures, relevant for material synthesis (Russell & Yee, 2005).
Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
1-(Furan-3-yl)pentane-1,4-dione is used in the synthesis of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, a novel approach that yields good to excellent results under solvent-free conditions. This synthesis is important for creating novel compounds with potential applications in various fields (Quiroga et al., 2007).
Gold-Catalyzed Synthesis
A gold-catalyzed synthesis method for 1-(furan-3-yl)-1,2-diones has been developed, demonstrating the importance of 1-(Furan-3-yl)pentane-1,4-dione in creating important building blocks under mild conditions. This method is significant for synthesizing complex organic molecules (Zhang, Wang, & Zhang, 2017).
Solvatochromic Properties Studies
Studies on the solvatochromic properties of azoderivatives of pentane-2,4-dione, which is related to 1-(Furan-3-yl)pentane-1,4-dione, provide insights into their physicochemical characteristics. This research is crucial for understanding the behavior of these compounds in different solvent environments (Mahmudov et al., 2011).
Safety And Hazards
Direcciones Futuras
The development of electron-accepting units is of significant importance because the construction of donor (D)-acceptor (A) configurations is an effective strategy for tuning the electronic properties of π-conjugated systems . The synthesis of a fluorinated dihydropentalene-1,4-dione (FPD) derivative as a strong electron-accepting unit and the development of D−A−D π-extended molecules show promise for future research .
Propiedades
IUPAC Name |
1-(furan-3-yl)pentane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUENWDJSJYJARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197919 | |
| Record name | Ipomeanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ipomeanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-(Furan-3-yl)pentane-1,4-dione | |
CAS RN |
496-06-0 | |
| Record name | Ipomeanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipomeanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 496-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ipomeanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPOMEANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3137OSG29L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ipomeanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 43 °C | |
| Record name | Ipomeanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



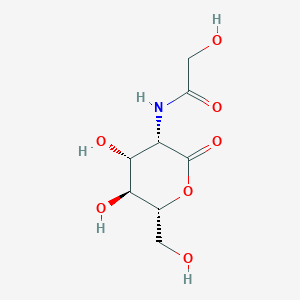
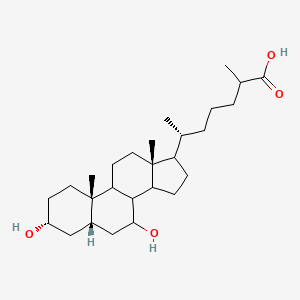
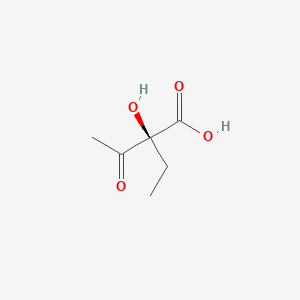
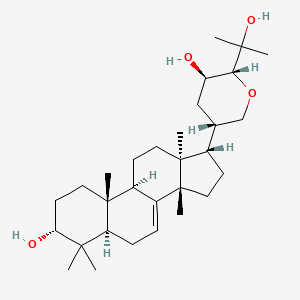
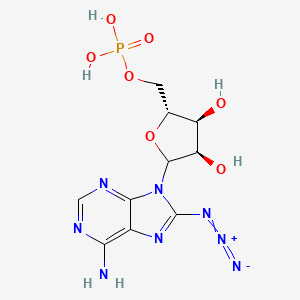
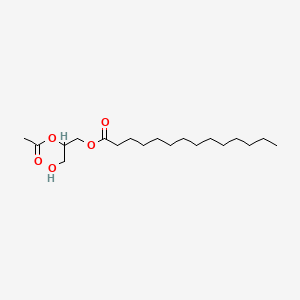
![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)
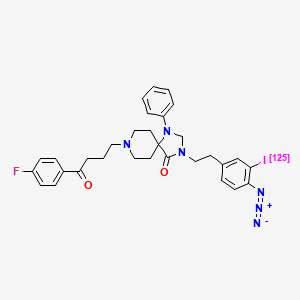
![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/no-structure.png)
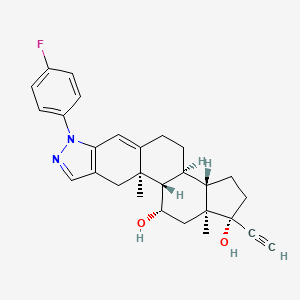
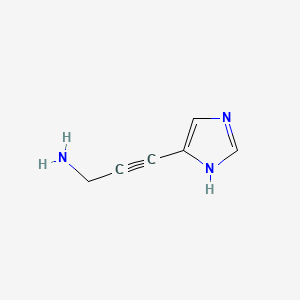
![2-[3-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-2-yl)butyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1213097.png)
